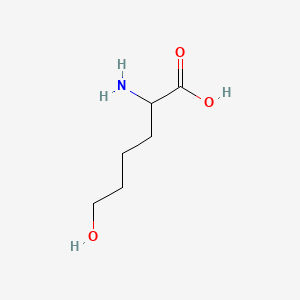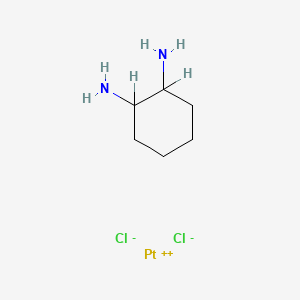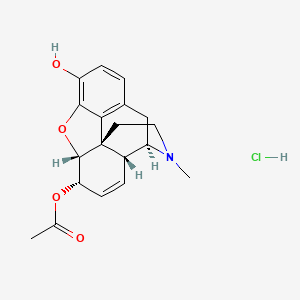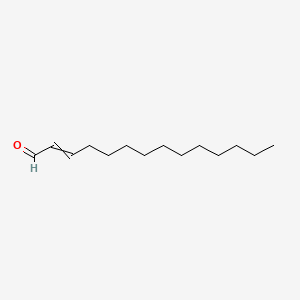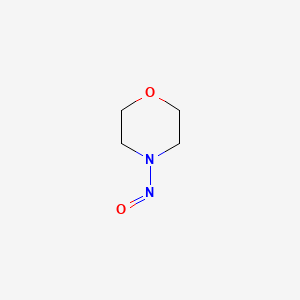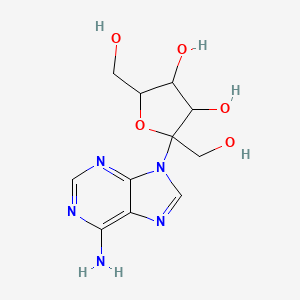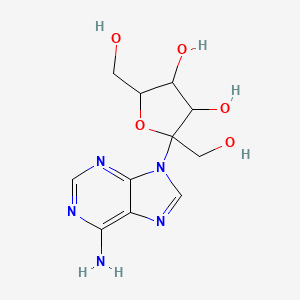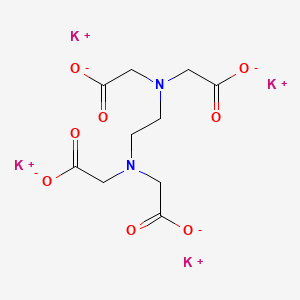
Tetrapotassium ethylenediaminetetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapotassium ethylenediaminetetraacetate is a derivative of ethylenediaminetetraacetic acid (EDTA). It is involved in eliminating inhibition of enzyme-catalyzed reactions due to traces of heavy metals .
Synthesis Analysis
In a study, a single-step method utilizing potassium carbonate and this compound (K4-EDTA) at high temperature (200 °F) has been used to remove calcium sulfate scale . The calcium sulfate scale was converted to calcium carbonate (CaCO3) and potassium sulfate (K2SO4) using a conversion agent, potassium carbonate (K2CO3), at a high temperature (200 °F) and under various pH conditions .Chemical Reactions Analysis
This compound is used in reactions where it binds to metal ions, forming water-soluble complexes even at neutral pH . In a specific application, it has been used to convert calcium sulfate scale to calcium carbonate and potassium sulfate .Mechanism of Action
Safety and Hazards
Tetrapotassium ethylenediaminetetraacetate should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity, acute inhalation toxicity - dusts and mists, serious eye damage/eye irritation, and carcinogenicity .
Future Directions
In a recent study, a single-step method utilizing potassium carbonate and tetrapotassium ethylenediaminetetraacetate (K4-EDTA) at high temperature (200 °F) has been used to remove calcium sulfate scale . The method showed its effectiveness and could potentially save significant pumping time if implemented in operation . This suggests potential future applications in industries where scale removal is a significant concern.
properties
CAS RN |
7379-27-3 |
|---|---|
Molecular Formula |
C10H16KN2O8 |
Molecular Weight |
331.34 g/mol |
IUPAC Name |
dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |
InChI Key |
XASWYPVFCVEQSU-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K] |
physical_description |
Liquid |
Related CAS |
7379-27-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



